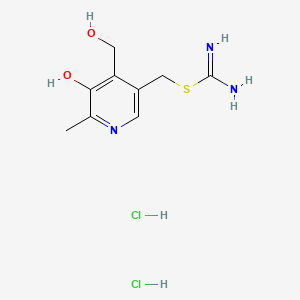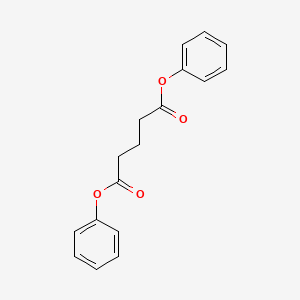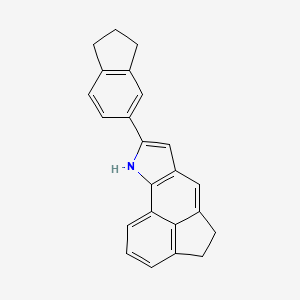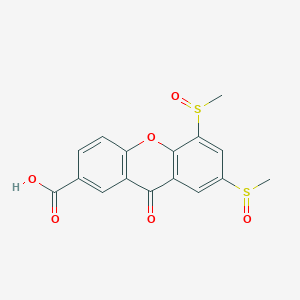![molecular formula C32H26N4O4 B14669974 N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide CAS No. 50858-66-7](/img/structure/B14669974.png)
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with aminophenoxy groups, making it a valuable building block in the synthesis of high-performance polymers and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide typically involves the nucleophilic substitution of aromatic diols with p-chloronitrobenzene, followed by catalytic reduction. The reaction is carried out in the presence of potassium carbonate (K~2~CO~3~) and a suitable solvent such as N-methyl-2-pyrrolidone (NMP). The resulting intermediate is then subjected to catalytic hydrazine reduction to yield the desired diamine compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale polycondensation reactions using aromatic dicarboxylic acids and diamines. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation or catalytic reduction to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reducing agents: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), hydrazine (N~2~H~4~)
Substitution reagents: Halogenated compounds, Lewis acids
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and reduced amine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s aminophenoxy groups facilitate binding to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-aminophenoxy)benzene: A related compound with similar structural features but different substitution patterns, leading to variations in reactivity and applications.
N,N,N,N-Tetraglycidyl 1,3-bis(3-aminophenoxy)benzene: Another similar compound used in the synthesis of epoxy resins with distinct mechanical and thermal properties.
Uniqueness
N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide stands out due to its unique combination of aminophenoxy groups and benzene core, which imparts exceptional thermal stability, mechanical strength, and versatility in chemical reactions. These properties make it a valuable compound for advanced material synthesis and various scientific research applications .
Propiedades
Número CAS |
50858-66-7 |
|---|---|
Fórmula molecular |
C32H26N4O4 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
1-N,3-N-bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C32H26N4O4/c33-23-4-12-27(13-5-23)39-29-16-8-25(9-17-29)35-31(37)21-2-1-3-22(20-21)32(38)36-26-10-18-30(19-11-26)40-28-14-6-24(34)7-15-28/h1-20H,33-34H2,(H,35,37)(H,36,38) |
Clave InChI |
JOPIFWAMVSCJMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


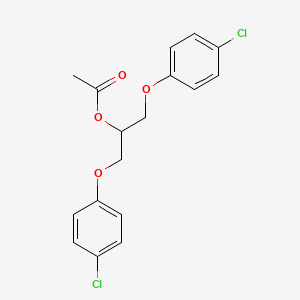
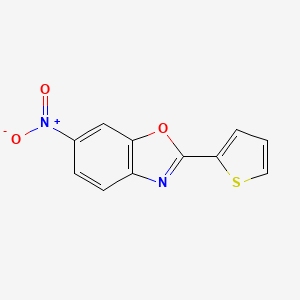
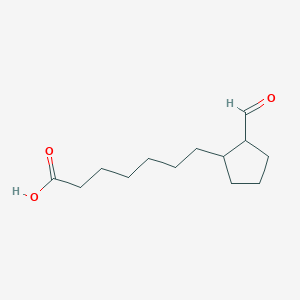
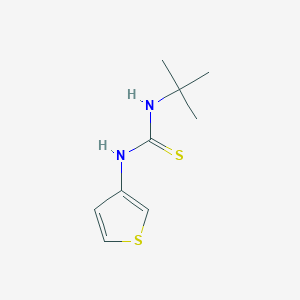
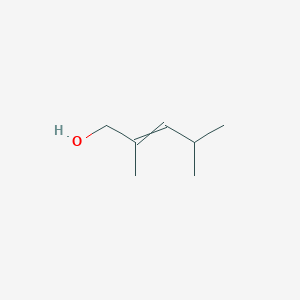

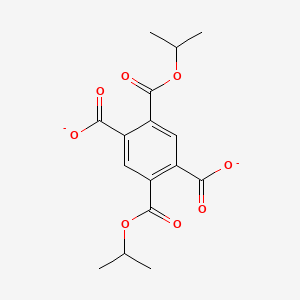
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)


